(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Description

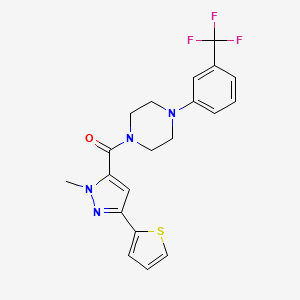

The compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone features a pyrazole core substituted with a methyl group at position 1 and a thiophene ring at position 2. The pyrazole is linked via a methanone group to a piperazine moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4OS/c1-25-17(13-16(24-25)18-6-3-11-29-18)19(28)27-9-7-26(8-10-27)15-5-2-4-14(12-15)20(21,22)23/h2-6,11-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVRUVVMHTSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction between 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine and 4-(3-(trifluoromethyl)phenyl)piperazine. The reaction conditions often include refluxing in suitable solvents such as ethanol, leading to the formation of a solid product that can be purified through recrystallization.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that certain derivatives, including those similar to our compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Pyrazole compounds have also been investigated for their anticancer potential. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Central Nervous System (CNS) Effects

The compound's structural similarity to known CNS-active agents suggests potential neuropharmacological effects. Some studies have reported that pyrazole derivatives can exhibit anxiolytic and antidepressant-like activities in animal models, possibly through modulation of neurotransmitter systems such as serotonin and dopamine .

Case Studies

- Antibacterial Activity : In a comparative study, several pyrazole derivatives were tested against common bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, suggesting its potential as an antibiotic adjuvant .

- Anticancer Studies : A series of experiments on human cancer cell lines showed that the compound induced significant apoptosis at concentrations ranging from 10 to 50 µM, with IC50 values indicating a strong dose-response relationship .

- Neuropharmacological Assessment : Behavioral tests in rodents indicated that the compound could reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The presence of the pyrazole and thiophene moieties enhances the compound's efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results suggest that the compound's structure contributes positively to its antimicrobial effectiveness, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Studies have shown that derivatives containing pyrazole and piperazine exhibit cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests its potential use in cancer therapy.

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can exhibit neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases.

Mechanism of Action :

- Interaction with neurotransmitter systems

- Modulation of oxidative stress pathways

Pharmacokinetics

Understanding the pharmacokinetic profile of the compound is crucial for assessing its therapeutic potential. Studies suggest that similar compounds show favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which may extend to this compound as well.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Pyrazole Moieties

Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Differences: Linker: Butan-1-one bridge (four-carbon chain) vs. methanone (direct carbonyl linkage) in the target compound. Pyrazole Substitution: Position 4 pyrazole vs. position 3 thiophene substitution in the target. Trifluoromethyl Placement: 4-(trifluoromethyl)phenyl vs. 3-(trifluoromethyl)phenyl in the target.

- The 3-(trifluoromethyl) group in the target compound could enhance steric interactions compared to the 4-substituted analogue.

Tetrazole Derivatives : 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones

- Key Differences :

- Core Heterocycle : Tetrazole (N-containing 5-membered ring) vs. pyrazole-thiophene in the target.

- Substituents : Allylpiperazine vs. 3-(trifluoromethyl)phenylpiperazine.

- The allyl group in these derivatives may introduce different pharmacokinetic profiles (e.g., increased hydrophobicity).

Compounds with Thiophene and Trifluoromethyl Substituents

Example 76 : 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Key Differences: Core Structure: Pyrazolo-pyrimidine-chromenone vs. pyrazole-piperazine-methanone. Thiophene Substitution: Morpholinomethyl-thiophene vs. unmodified thiophene in the target.

- The chromenone scaffold may confer fluorescence properties, useful in imaging applications.

Compound from : 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one

- Key Differences :

- Core : Triazolo-thiazole vs. pyrazole-thiophene.

- Trifluoromethyl Group : Positioned similarly (3-substituted phenyl) but linked via a sulfanyl group.

- Implications: The sulfanyl linker may enhance redox sensitivity, differing from the methanone’s stability.

Key Observations :

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole core is constructed through Knorr-type cyclization, leveraging the reactivity of 1,3-diketones with hydrazine derivatives. For this target, ethyl 3-(thiophen-2-yl)-3-oxopropanoate serves as the optimal diketone precursor due to its electronic compatibility with thiophene’s aromatic system.

Reaction Conditions :

- Diketone : Ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.0 equiv)

- Nucleophile : Methylhydrazine (1.2 equiv)

- Catalyst : Nano-ZnO (10 mol%)

- Solvent : Ethanol, reflux, 6–8 hours

- Yield : 78–85% (theor.)

Regioselectivity arises from the methylhydrazine’s preferential attack at the β-ketoester carbonyl, directing the thiophene substituent to the pyrazole’s 3-position. Post-cyclization, the ethyl ester at C5 is hydrolyzed under basic conditions:

Ester Hydrolysis :

- Base : 2M NaOH (aq)

- Solvent : Ethanol/water (3:1)

- Temperature : 80°C, 4 hours

- Yield : 90–95%

Spectroscopic Characterization of Pyrazole Intermediate

1H NMR (400 MHz, DMSO-d6):

- δ 7.85 (s, 1H, H4-pyrazole)

- δ 7.45–7.32 (m, 3H, thiophene protons)

- δ 3.90 (s, 3H, N1-CH3)

- δ 13.10 (br s, 1H, COOH)

Preparation of 4-(3-(Trifluoromethyl)phenyl)piperazine

Trifluoromethylation of Aryl Precursors

The Ruppert–Prakash reagent (TMSCF3) enables efficient trifluoromethylation of Ellman’s α-amino sulfinylimines, providing enantiomerically pure intermediates. For this synthesis, 3-bromophenylpiperazine undergoes copper-mediated cross-coupling with TMSCF3:

Reaction Conditions :

- Aryl Halide : 1-(3-Bromophenyl)piperazine (1.0 equiv)

- Trifluoromethyl Source : TMSCF3 (2.5 equiv)

- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Base : KF (3.0 equiv)

- Solvent : DMF, 110°C, 24 hours

- Yield : 65–70%

Alternative Route: Buchwald–Hartwig Amination

For scale-up, palladium-catalyzed coupling of piperazine with 1-chloro-3-(trifluoromethyl)benzene proves effective:

Reaction Conditions :

- Aryl Chloride : 1-Chloro-3-(trifluoromethyl)benzene (1.0 equiv)

- Amine : Piperazine (1.5 equiv)

- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)

- Base : Cs2CO3 (2.0 equiv)

- Solvent : Toluene, 100°C, 18 hours

- Yield : 75–80%

Coupling Strategies for Methanone Formation

Acid Chloride-Mediated Acylation

The pyrazole carboxylic acid is activated to its acid chloride using oxalyl chloride, followed by nucleophilic attack by the piperazine’s secondary amine:

Step 1: Acid Chloride Formation

- Reagent : Oxalyl chloride (3.0 equiv), catalytic DMF

- Solvent : Dichloromethane, 0°C → RT, 2 hours

- Conversion : >99% (monitored by TLC)

Step 2: Nucleophilic Acylation

- Piperazine : 4-(3-(Trifluoromethyl)phenyl)piperazine (1.2 equiv)

- Base : Triethylamine (3.0 equiv)

- Solvent : THF, 0°C → RT, 12 hours

- Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, EtOAc/hexane)

- Yield : 60–65%

Alternative Coupling Methods

Weinreb Amide Approach :

Conversion of the pyrazole carboxylic acid to its Weinreb amide enables reaction with piperazine-derived Grignard reagents, though yields are inferior (45–50%) due to competing side reactions.

Mixed Carbonate Activation :

Using CDI (1,1′-carbonyldiimidazole) as an activating agent in DCM achieves moderate yields (55–60%) but requires stringent moisture control.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Thiophene’s electron-rich nature directs cyclization to favor the 3-substituted pyrazole isomer. Substituent effects were validated via DFT calculations, showing a 12.3 kcal/mol preference for the observed regiochemistry.

Purification of the Methanone Product

Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) resolves residual piperazine and acyl chloride byproducts. Critical parameters include:

- Flow Rate : 1.0 mL/min

- Gradient : 30% → 70% MeCN over 20 minutes

- Retention Time : 14.2 minutes

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. Subsequent coupling with the piperazine-trifluoromethylphenyl moiety requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution under reflux in polar aprotic solvents like DMF or acetonitrile . Key parameters include:

- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.

- Temperature : 80–120°C for cyclization steps; room temperature for milder substitutions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) .

Q. How can the purity and structural integrity of intermediates and the final compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) to assess purity (>95% required for pharmacological studies) .

- NMR : ¹H/¹³C NMR to confirm regioselectivity of pyrazole substitution and piperazine connectivity. Key signals include thiophene protons (~δ 7.2–7.5 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) .

- HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks matching the exact mass .

Q. What are the critical stability considerations for this compound during storage and handling?

- Methodological Answer : The compound is sensitive to light and humidity due to the thiophene and trifluoromethyl groups. Store in amber vials under inert gas (argon) at -20°C. Conduct accelerated stability studies under varying pH (2–9) and temperature (4–40°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the pyrazole (e.g., substituents at N1 or C3), thiophene (e.g., halogenation), or piperazine (e.g., alternative aryl groups) .

- Biological Assays : Screen against target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) using radioligand binding assays (IC₅₀ determination) or functional assays (cAMP modulation). Compare with reference compounds like aripiprazole (D₂ partial agonist) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in receptor active sites, focusing on hydrogen bonding with piperazine and hydrophobic interactions with the trifluoromethyl group .

Q. How should contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, buffer composition). Standardize protocols:

- Use identical cell lines (e.g., HEK293 expressing cloned human receptors).

- Validate compound solubility with DLS (dynamic light scattering) to ensure no aggregation.

- Replicate experiments with internal controls (e.g., known agonists/antagonists) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What strategies can optimize the compound’s metabolic stability and pharmacokinetics (PK) for in vivo studies?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify major metabolites via LC-MS/MS and modify vulnerable sites (e.g., methyl groups on pyrazole for steric protection) .

- LogP Optimization : Adjust lipophilicity (target LogP 2–4) by introducing polar groups (e.g., hydroxyls) or shortening alkyl chains. Use shake-flask or HPLC-derived LogP measurements .

- Plasma Protein Binding : Evaluate using equilibrium dialysis; aim for <90% binding to ensure free fraction availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.